A Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH: Structure, Properties, and Applications in Peptide Synthesis
A Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH: Structure, Properties, and Applications in Peptide Synthesis
Introduction: (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, commonly known as Fmoc-p-carboxy-Phe(OtBu)-OH, is a non-canonical amino acid derivative crucial for advanced peptide synthesis. It serves as a key building block in Fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its unique structure, featuring an orthogonally protected carboxylic acid on the phenyl side chain, allows for the site-specific introduction of modifications, making it an invaluable tool for researchers in drug development, bioconjugation, and materials science.[2] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and its application in synthetic protocols.
Chemical Identity and Structure
Fmoc-p-carboxy-Phe(OtBu)-OH is a phenylalanine derivative where the alpha-amino group is protected by a base-labile Fmoc group, and a carboxylic acid at the para-position of the phenyl ring is protected by an acid-labile tert-butyl (OtBu) group. This orthogonal protection scheme is fundamental to its utility, enabling selective deprotection and modification of the side chain independently of the peptide backbone elongation.
The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid.[4]
Caption: Structural components of Fmoc-p-carboxy-Phe(OtBu)-OH.
| Identifier | Value |
| CAS Number | 183070-44-2[1][2][5][6][7] |
| Molecular Formula | C29H29NO6[1][2][4][5][7] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid[4][8] |
| Synonyms | Fmoc-Phe(4-COOtBu)-OH, Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine[2][4][6] |
| InChIKey | GQIVAZYTLZQGHT-VWLOTQADSA-N[4][7][8] |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[4] |
Physicochemical Properties
The physical and chemical properties of Fmoc-p-carboxy-Phe(OtBu)-OH are summarized below. These characteristics are critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Weight | 487.54 g/mol | [1][5][6][7] |
| Appearance | White to off-white solid powder | [2][3] |
| Purity | ≥98% (HPLC) | [2][8] |
| Boiling Point | 684.6 ± 55.0 °C (Predicted) | [3][5] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 3.67 ± 0.10 (Predicted) | [3] |
| Optical Rotation | [α]20/D = 22.4 ± 2°, c=1 in CHCl3 | [2] |
| Solubility | Chloroform, Dichloromethane, DMSO | [6] |
| Storage Conditions | 2-8°C, sealed in dry, protected from air and light | [2][3][6][8] |
Core Applications in Research and Development
The primary application of Fmoc-p-carboxy-Phe(OtBu)-OH is as a specialized building block in SPPS.[1][2] Its utility extends across several domains:
-
Peptide Synthesis: It is a fundamental component for creating complex peptides.[2] The Fmoc group facilitates the stepwise elongation of the peptide chain, while the OtBu group on the side chain provides an orthogonal handle for later modifications.[9]
-
Drug Development: In the pharmaceutical industry, this amino acid is used to synthesize peptide-based drug candidates.[2] The para-carboxyl group can be used as an attachment point for solubility modifiers, imaging agents, or drug payloads, potentially enhancing the bioavailability and stability of the final therapeutic.[2]
-
Bioconjugation: It is instrumental in bioconjugation processes, where peptides are linked to other molecules such as antibodies, proteins, or nanoparticles.[2] After the peptide is fully synthesized and cleaved from the resin, the side-chain tert-butyl group can be selectively removed to reveal a carboxylic acid, which can then be activated for conjugation.
-
Materials Science: Researchers use this derivative to create novel peptide-based biomaterials. The side chain can be used to cross-link peptide chains or to anchor peptides onto surfaces.
Experimental Protocol: Incorporation via Fmoc-SPPS
The following is a generalized protocol for the incorporation of Fmoc-p-carboxy-Phe(OtBu)-OH into a growing peptide chain using an automated microwave peptide synthesizer.
Materials:
-
Resin: Cl-MPA ProTide® resin or equivalent
-
Fmoc-p-carboxy-Phe(OtBu)-OH
-
Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF
-
Coupling Reagents: 1.0 M DIC and 1.0 M Oxyma Pure in DMF (to form CarboMAX)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95:2.5:2.5 Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether (Et2O)
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the resin-bound peptide by treating with the deprotection solution. This is typically done in two stages: a quick 1-minute wash followed by a longer 5-10 minute reaction.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Coupling Reaction:
-
Dissolve Fmoc-p-carboxy-Phe(OtBu)-OH (5-fold molar excess over resin substitution) in DMF.
-
Add the coupling reagents (DIC and Oxyma Pure) to activate the carboxylic acid of the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 10-30 minutes. Microwave heating (e.g., to 50°C for 10 minutes) can be used to enhance coupling efficiency, especially for difficult sequences.[10]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the OtBu group from the p-carboxy-Phe residue.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Lyophilize the crude peptide overnight. The final product can be purified using reverse-phase HPLC.
-
References
- 1. FMOC-P-CARBOXY-PHE(OTBU)-OH CAS#: 183070-44-2 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-P-CARBOXY-PHE(OTBU)-OH CAS#: 183070-44-2 [amp.chemicalbook.com]
- 4. Fmoc-p-carboxy-phe(OtBu)-OH | C29H29NO6 | CID 21345475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 183070-44-2 CAS MSDS (FMOC-P-CARBOXY-PHE(OTBU)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fmoc-p-carboxy-phe(OtBu)-OH | 183070-44-2 - Coompo [coompo.com]
- 7. 183070-44-2[Fmoc-P-carboxy-Phe(OtBu)-OH]- Acmec Biochemical [acmec.com.cn]
- 8. Fmoc-Phe(4-COOtBu)-OH | 183070-44-2 [sigmaaldrich.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. merel.si [merel.si]
